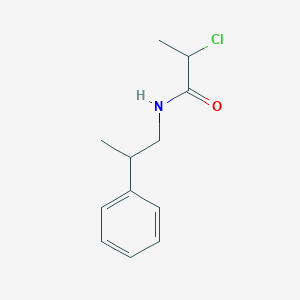

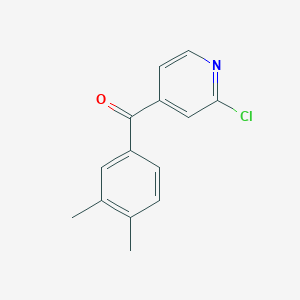

![molecular formula C24H22N4O6S B2370124 2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-85-1](/img/structure/B2370124.png)

2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzo[de]isoquinoline-1,3(2H)-dione group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various applications, such as medicinal chemistry or material science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The piperazine ring, for example, is a six-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, usually carbon . The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system, which can have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can participate in would depend on the specific functional groups present in the molecule. For example, the piperazine ring can participate in reactions with acids and bases, and the sulfonyl group can undergo various types of substitution reactions . The benzo[de]isoquinoline-1,3(2H)-dione group, being an aromatic system, can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present in the molecule .Applications De Recherche Scientifique

Halocyclization Reactions

The compound is involved in halocyclization reactions, where it undergoes cyclization with halogens like iodine, bromine, or sulfuryl chloride. This process leads to the formation of hydrohalides, which can be further converted into other derivatives. Such reactions are crucial for synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Zborovskii et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

Research has also focused on the luminescent properties and photo-induced electron transfer capabilities of similar compounds with piperazine substituents. These properties are significant for developing new materials for optical applications, such as sensors, imaging agents, and photovoltaic devices (Gan et al., 2003).

Fluorimetric Detection of Formaldehyde

The compound's derivatives have been designed and synthesized for rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant in environmental monitoring and industrial quality control, where formaldehyde's presence needs to be quickly and accurately determined (Dong et al., 2016).

Antiviral Properties

There has been exploration into the antiviral properties of related benzo[de]isoquinoline-diones against various viruses, including herpes simplex and vaccinia viruses. Such studies contribute to the ongoing search for new antiviral agents that can serve as the basis for developing treatments for viral infections (GARCIA-GANCEDO et al., 1979).

Fluorescent Ligands for Receptor Imaging

The compound's framework has been utilized to create fluorescent ligands for receptor imaging, particularly for the human 5-HT1A receptors. These ligands are valuable tools in neuroscience research for studying receptor distribution, density, and function in live cells or tissue samples (Lacivita et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6S/c29-23-18-7-3-5-17-6-4-8-19(22(17)18)24(30)27(23)16-13-25-11-14-26(15-12-25)35(33,34)21-10-2-1-9-20(21)28(31)32/h1-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYKUJSZQZEQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

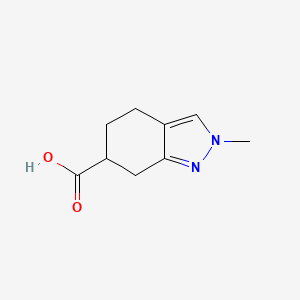

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

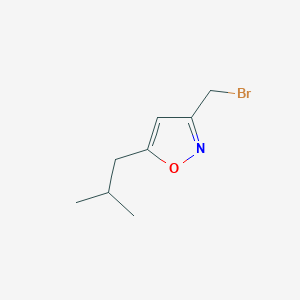

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

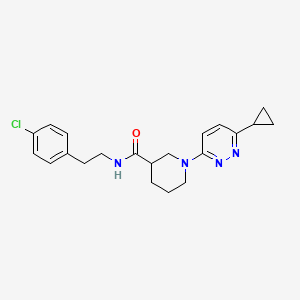

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)